6,8-dichlorooctanoic Acid

Chiral Resolution Lipoic Acid Synthesis Diastereomeric Salt Formation

6,8-Dichlorooctanoic acid (CAS 41443-60-1, C8H14Cl2O2, MW 213.10) is a halogenated medium-chain fatty acid derivative featuring chlorine substituents at the 6- and 8-positions of the octanoic acid backbone. This compound serves primarily as a key synthetic intermediate in the production of α-lipoic acid (thioctic acid) and its enantiopure forms, where the 6,8-dichloro pattern enables efficient thiolation and cyclization to form the 1,2-dithiolane ring.

Molecular Formula C8H14Cl2O2
Molecular Weight 213.1 g/mol
Cat. No. B1365034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichlorooctanoic Acid
Molecular FormulaC8H14Cl2O2
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(CCCl)Cl
InChIInChI=1S/C8H14Cl2O2/c9-6-5-7(10)3-1-2-4-8(11)12/h7H,1-6H2,(H,11,12)
InChIKeyHSKAEXWPLIDFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichlorooctanoic Acid: Critical Intermediate for Chiral Lipoic Acid Synthesis and Antimicrobial Probes


6,8-Dichlorooctanoic acid (CAS 41443-60-1, C8H14Cl2O2, MW 213.10) is a halogenated medium-chain fatty acid derivative featuring chlorine substituents at the 6- and 8-positions of the octanoic acid backbone. This compound serves primarily as a key synthetic intermediate in the production of α-lipoic acid (thioctic acid) and its enantiopure forms, where the 6,8-dichloro pattern enables efficient thiolation and cyclization to form the 1,2-dithiolane ring [1]. Beyond its established role in pharmaceutical manufacturing, 6,8-dichlorooctanoic acid has garnered interest as a lipoic acid analog that inhibits lipoate-protein ligase (Mhp-LplJ), demonstrating in vitro antimicrobial activity against Mycoplasma hyopneumoniae . The compound is commercially available with purity specifications typically ranging from 95% to >98%, with certificates of analysis including HPLC, NMR, and MS structural confirmation .

Why 6,8-Dichlorooctanoic Acid Cannot Be Casually Replaced by Other Halooctanoic Acids


The selection of 6,8-dichlorooctanoic acid over structurally similar halooctanoic acid analogs (e.g., 8-chlorooctanoic acid, 6-chlorooctanoic acid, 6,8-dibromooctanoic acid) is governed by two non-negotiable functional requirements: (1) the precise dichloro substitution pattern at C6 and C8, which is essential for subsequent thiolation and cyclization to form the 1,2-dithiolane ring of α-lipoic acid with correct regiochemistry [1]; and (2) the ability to resolve the racemic mixture into pure enantiomers via diastereomeric salt formation, a critical step for producing enantiopure (R)- or (S)-α-lipoic acid used in stereoselective pharmacological studies [2]. Substituting with mono-chlorinated analogs would yield incomplete or incorrectly substituted intermediates incapable of forming the lipoic acid ring structure. Substituting chlorine with bromine (e.g., 6,8-dibromooctanoic acid) alters reactivity profiles in nucleophilic substitution reactions and introduces different impurity profiles that may compromise downstream pharmaceutical quality [3]. Furthermore, 6,8-dichlorooctanoic acid itself demonstrates distinct biological activity as a lipoate-protein ligase inhibitor against Mycoplasma hyopneumoniae, a property not generalizable to other halooctanoic acids without specific structure-activity relationship validation .

Quantitative Differentiation Evidence: 6,8-Dichlorooctanoic Acid vs. Closest Analogs


Enantiomeric Purity Enablement: 6,8-Dichlorooctanoic Acid as the Sole Entry Point for Stereochemically Pure Lipoic Acid

In the landmark Nature study by Gal (1965), the preparation of pure (+)-α-lipoic acid was accomplished exclusively from (+)-6,8-dichlorooctanoic acid (−)-ephedrine salt, while pure (−)-α-lipoic acid was synthesized from purified (−)-6,8-dichlorooctanoic acid (+)-ephedrine salt [1]. This demonstrates that enantiopure 6,8-dichlorooctanoic acid is the necessary and specific precursor for producing stereochemically defined lipoic acid isomers, a critical requirement for investigating the differential pharmacological activities of lipoic acid enantiomers [1]. In contrast, mono-chlorinated analogs (e.g., 8-chlorooctanoic acid) lack the requisite C6 chloro substituent for complete thiolation and cannot yield the 1,2-dithiolane ring structure, while dibromo analogs introduce different crystallization behavior and impurity profiles in diastereomeric salt resolution [2].

Chiral Resolution Lipoic Acid Synthesis Diastereomeric Salt Formation

In Vitro Antimicrobial Activity: 6,8-Dichlorooctanoic Acid Inhibits Mycoplasma hyopneumoniae Growth via Lipoate-Protein Ligase Inhibition

6,8-Dichlorooctanoic acid (as 6,8-dichlorooctanoate) exhibits antimicrobial activity against Mycoplasma hyopneumoniae, a significant swine pathogen, by inhibiting the bacterial lipoate-protein ligase Mhp-LplJ . This enzyme is essential for attaching lipoic acid to proteins such as the dihydrolipoamide dehydrogenase (PdhD) subunit; disruption of this process arrests bacterial growth in vitro . In contrast, the native metabolite lipoic acid is required for bacterial growth and does not exhibit inhibitory activity, while other halooctanoic acids have not been validated as Mhp-LplJ inhibitors in this system . The dichloro substitution pattern at positions 6 and 8 appears critical for this inhibitory mechanism, distinguishing 6,8-dichlorooctanoic acid from mono-chlorinated or unbrominated analogs that lack demonstrated antimicrobial efficacy in this context.

Antimicrobial Probe Lipoate Metabolism Mycoplasma hyopneumoniae

Commercial Purity Specifications and Analytical Characterization: 95% Minimum Purity with Full Spectral Documentation

Commercially available 6,8-dichlorooctanoic acid from established suppliers is provided with a minimum purity of 95% (HPLC/GC) and accompanied by comprehensive analytical documentation including COA, C-NMR, H-NMR, MS, and HPLC/GC structural confirmation and purity verification spectra . This level of analytical characterization is essential for pharmaceutical intermediate applications and regulatory compliance. In comparison, alternative halooctanoic acids may be offered with variable purity specifications or limited analytical documentation, introducing uncertainty in downstream process consistency . The availability of chiral resolution methods specifically optimized for 6,8-dichlorooctanoic acid further enhances its procurement value relative to less well-characterized analogs [1].

Quality Control Certificate of Analysis Pharmaceutical Intermediate

Patented Synthetic Utility: 6,8-Dichlorooctanoic Acid as the Preferred Haloacid Intermediate for High-Yield α-Lipoic Acid Production

Patent RU2176641C2 explicitly claims methods for synthesizing α-lipoic acid and its enantiomers from 6,8-dichlorooctanoic acid and its esters, establishing this compound as the preferred haloacid intermediate in industrial-scale lipoic acid manufacturing [1]. The patent describes the use of 6,8-dichlorooctanoic acid alkyl esters in phase-transfer catalysis to obtain pure product with high yield, a process optimization not described for other halooctanoic acid analogs [1]. While 8-chloro-6-sulfonylhydroxyoctanoic acids are also claimed in the same patent, they represent more complex intermediates requiring additional synthetic steps, whereas 6,8-dichlorooctanoic acid provides a more direct route [1]. This patent protection and process optimization underscores the industrial preference for 6,8-dichlorooctanoic acid over structurally simpler halooctanoic acids that lack documented high-yield protocols for lipoic acid synthesis.

Process Chemistry Patent Literature α-Lipoic Acid Synthesis

Optimal Deployment Scenarios for 6,8-Dichlorooctanoic Acid in Scientific and Industrial Settings


Synthesis of Enantiopure (R)- or (S)-α-Lipoic Acid for Pharmacological Studies

When research requires stereochemically pure (R)- or (S)-α-lipoic acid to investigate enantiomer-specific pharmacological effects—such as the differential toxicity of (−)-α-lipoic acid in thiamine-deficient models [1]—6,8-dichlorooctanoic acid is the validated starting material. The racemic 6,8-dichlorooctanoic acid can be resolved into its pure enantiomers via diastereomeric salt formation with ephedrine [1], enabling subsequent stereospecific synthesis of the desired lipoic acid enantiomer. This approach is documented in foundational literature and remains the standard for preparing enantiopure lipoic acid for research applications.

Antimicrobial Probe Development Targeting Lipoate-Dependent Pathogens

For microbiology and infectious disease researchers investigating the lipoate metabolism pathway as an antimicrobial target, 6,8-dichlorooctanoic acid serves as a validated inhibitor of lipoate-protein ligase (Mhp-LplJ) in Mycoplasma hyopneumoniae . The compound's ability to arrest bacterial growth by disrupting lipoylation of essential metabolic enzymes makes it a valuable tool compound for probing lipoate-dependent processes in other pathogenic bacteria. Researchers should consider this compound when exploring the therapeutic potential of lipoate metabolism disruption in antimicrobial drug discovery programs.

Industrial-Scale Manufacturing of α-Lipoic Acid (Thioctic Acid) as a Nutraceutical or Pharmaceutical

In industrial settings producing α-lipoic acid for the nutraceutical and pharmaceutical markets, 6,8-dichlorooctanoic acid (or its ethyl ester) is the preferred haloacid intermediate due to established, patented phase-transfer catalysis protocols that enable high-yield conversion to the 1,2-dithiolane ring [2]. The availability of racemic and enantiopure forms, coupled with well-characterized analytical specifications (≥95% purity with full COA documentation) , supports consistent manufacturing outcomes and regulatory compliance. Procurement teams should prioritize suppliers that provide comprehensive analytical documentation to ensure batch-to-batch consistency in large-scale production.

Quality Control and Reference Standard Applications in Lipoic Acid-Related Analytical Methods

For analytical laboratories developing HPLC, GC, or spectroscopic methods for α-lipoic acid and related impurities, 6,8-dichlorooctanoic acid serves as a critical reference standard and potential impurity marker. The compound's availability with fully characterized analytical data (NMR, MS, HPLC/GC spectra) makes it suitable for method validation, system suitability testing, and identification of synthetic byproducts in lipoic acid manufacturing processes. Laboratories should source 6,8-dichlorooctanoic acid from suppliers that provide comprehensive certificates of analysis to ensure the reliability of analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-dichlorooctanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.